Predicted NH-Acidity (pKa): Diethyl vs. Dimethyl Triflamide
N,N-Diethyl-1,1,1-trifluoromethanesulfonamide (357-39-1) is predicted to be a stronger NH-acid than its dimethyl analog. The predicted pKa for the diethyl derivative is −7.99 ± 0.70, compared to −7.81 ± 0.70 for N,N-dimethyl-1,1,1-trifluoromethanesulfonamide (CAS 28048-17-1) . Although both are strong acids, the ~0.18 pKa unit difference (ΔpKa ≈ −0.18) can influence acid–base equilibria and counterion selection in ionic-liquid synthesis .
| Evidence Dimension | Predicted NH-acidity (pKa) |
|---|---|
| Target Compound Data | pKa = −7.99 ± 0.70 (predicted) |
| Comparator Or Baseline | N,N-Dimethyl-1,1,1-trifluoromethanesulfonamide: pKa = −7.81 ± 0.70 (predicted) |
| Quantified Difference | ΔpKa ≈ −0.18 (diethyl is stronger acid) |
| Conditions | Predicted values (ACD/Labs or equivalent); no experimental aqueous pKa available for either compound. |
Why This Matters
For applications where acid strength dictates reactivity (e.g., proton-transfer catalysis, ionic-liquid counterion pairing), the measurable acidity difference between the diethyl and dimethyl analogs provides a quantitative basis for reagent selection.
